molecular formula C8H15I2NO2 B2496372 4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide CAS No. 474650-05-0

4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide

Cat. No.: B2496372
CAS No.: 474650-05-0
M. Wt: 411.022
InChI Key: SJKKYWLNCYHMTC-UHFFFAOYSA-M
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Description

4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide is a useful research compound. Its molecular formula is C8H15I2NO2 and its molecular weight is 411.022. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide plays a pivotal role in the synthesis and structural elucidation of various organic compounds. For instance, the synthesis of spiro compounds, such as spiro-DAMP, demonstrates its utility in creating rigid dioxolane rings, contributing to the study of antimuscarinic agents. These compounds are analyzed for their structural properties, comparing the spatial orientations of substituents and evaluating conformational differences, which are essential for understanding their biochemical interactions and potential therapeutic applications (Sabatino et al., 1994).

Environmental and Material Science Applications

In environmental science, the study of iodine to calcium ratios in marine carbonate as a paleo-redox proxy during oceanic anoxic events illustrates the broader applicability of iodine chemistry. This research provides insights into ancient climatic warming and ocean chemistry, emphasizing the redox-sensitive nature of iodine and its incorporation into carbonate structures (Lu et al., 2010). Additionally, iodine chemistry is vital in understanding the dynamics of deep anoxic basins and the Mediterranean Sea's overlying waters, highlighting the role of iodate and iodide in redox processes (Ullman et al., 1990).

Advanced Organic Synthesis

Research in organic synthesis reveals the versatility of this compound in creating complex molecular structures. For example, the synthesis of chiral spiroacetals from carbohydrates showcases the compound's role in generating spirocyclization reactions, essential for producing compounds with potential pharmaceutical applications (Martín et al., 1995). Furthermore, the development of azaspiro[4.5]trienones through tandem Ugi four-component condensation and iodine-mediated ipso-iodocyclization underscores the compound's significance in constructing pharmaceutically relevant structures in an atom-economical process (Yugandhar & Srivastava, 2015).

Properties

IUPAC Name

4-(iodomethyl)-2,8-dioxa-5-azoniaspiro[4.5]decane;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15INO2.HI/c9-5-8-6-12-7-10(8)1-3-11-4-2-10;/h8H,1-7H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKKYWLNCYHMTC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[N+]12COCC2CI.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15I2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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